5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Pyrrole Ring Construction: The benzothiazole derivative is then reacted with a substituted acetophenone in the presence of a base to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or nitroso compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the chloro and methyl substitutions, which may affect its reactivity and biological activity.
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one: Missing the amino group, which could alter its chemical properties and applications.
Uniqueness
The presence of the amino group, chloro, and methyl substitutions in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one makes it unique in terms of its reactivity and potential applications. These functional groups can influence the compound’s electronic properties, making it suitable for specific scientific and industrial uses.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-10-11(19)5-4-7-13(10)22-9-14(23)16(17(22)20)18-21-12-6-2-3-8-15(12)24-18/h2-8H,9,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCVZNQYBZPOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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